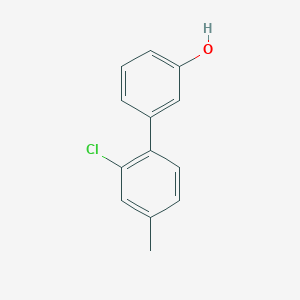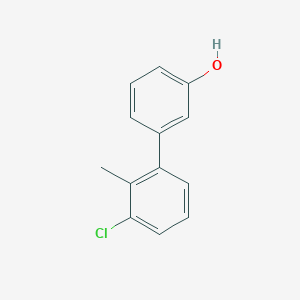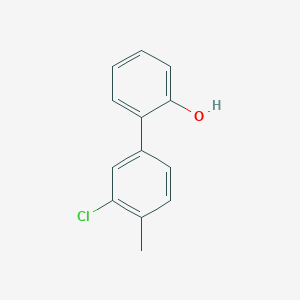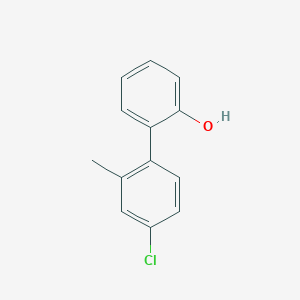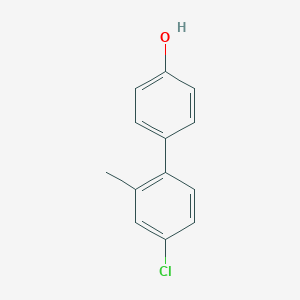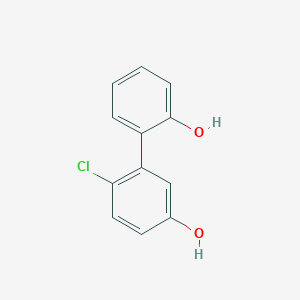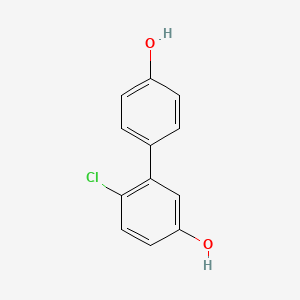
4-(2-Chloro-5-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-hydroxyphenyl)phenol, 95% (4-CHP) is an aromatic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless solid that is soluble in water and ethanol, and it has a melting point of 138-140°C. 4-CHP has been used in a variety of laboratory experiments and research projects, and its unique properties have made it an important tool in the synthesis of various compounds.
科学的研究の応用
4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and steroids. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyrimidines, and quinolines. Additionally, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been used in the synthesis of various organic dyes and pigments, as well as in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% is based on its ability to form a complex with a variety of substrates. In the case of heterocyclic compounds, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% forms a complex with the substrate, which then undergoes a series of reactions to form the desired product. In the case of organic dyes and pigments, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% forms a complex with the substrate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown that 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has the potential to affect the activity of enzymes and other proteins, as well as the expression of genes. Additionally, 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% has been shown to interact with cell membrane receptors, which could potentially lead to changes in cell signaling pathways and gene expression.
実験室実験の利点と制限
The use of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable in aqueous solutions and can be used in a variety of reactions. Furthermore, it has the potential to catalyze the synthesis of a wide range of compounds.
However, there are also some limitations to using 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments. First, it is not very soluble in organic solvents, which can limit its use in certain reactions. Additionally, it can be toxic if not handled properly, and it can cause skin and eye irritation.
将来の方向性
There are a variety of potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)phenol, 95%. First, it could be used to synthesize a variety of compounds, such as pharmaceuticals, organic dyes and pigments, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and steroids. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the effects of various compounds on cell signaling pathways and gene expression.
合成法
4-(2-Chloro-5-hydroxyphenyl)phenol, 95% is produced through a two-step synthesis process. First, 2-chloro-5-hydroxybenzaldehyde is reacted with sodium hydroxide in an aqueous solution, resulting in the formation of the intermediate 2-chloro-5-hydroxybenzyl alcohol. This intermediate is then reacted with phenol in the presence of sulfuric acid, forming 4-(2-Chloro-5-hydroxyphenyl)phenol, 95% as the final product. The reaction is conducted at a temperature of 70-80°C and a pressure of 1-2 atm.
特性
IUPAC Name |
4-chloro-3-(4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQXNQXYJRUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683523 |
Source


|
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-91-1 |
Source


|
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

